molecular formula C13H20BNO4 B6334955 [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester CAS No. 1339926-59-8

[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester

Cat. No.: B6334955
CAS No.: 1339926-59-8
M. Wt: 265.12 g/mol
InChI Key: ZSVZAXKVXXNVMR-UHFFFAOYSA-N
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Description

[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of chemistry and materials science. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The molecular formula of this compound is C13H20BNO4, and it has a molecular weight of 265.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester typically involves the reaction of 6-(2-hydroxyethoxy)pyridine with pinacol boronate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable building block in the synthesis of complex organic molecules .

Biology

In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. Its ability to form stable boronic ester linkages makes it useful in the design of enzyme inhibitors and other bioactive compounds .

Medicine

In medicine, boronic esters are explored for their potential in drug delivery systems and as therapeutic agents. The hydrolysis of boronic esters under physiological conditions can be exploited for controlled drug release .

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • Methylboronic acid pinacol ester
  • Vinylboronic acid pinacol ester

Uniqueness

Compared to similar compounds, [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester offers unique reactivity due to the presence of the pyridine ring and the hydroxyethoxy group. These functional groups enhance its solubility and reactivity, making it more versatile in various chemical reactions .

Properties

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(15-9-10)17-8-7-16/h5-6,9,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVZAXKVXXNVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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